ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate
Overview
Description
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate, also known as SMM-189, is a novel small molecule that has been developed for its potential therapeutic applications. SMM-189 is a selective inhibitor of the regulator of G protein signaling 4 (RGS4) protein, which plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling pathways. In
Mechanism of Action
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate works by selectively inhibiting the activity of RGS4, which is a negative regulator of GPCR signaling pathways. GPCRs are a family of cell surface receptors that play a critical role in the regulation of a wide range of physiological processes, including neurotransmission, hormone secretion, and immune function. RGS4 acts to dampen the activity of GPCRs by accelerating the hydrolysis of GTP to GDP, which terminates the signaling cascade. By inhibiting the activity of RGS4, this compound prolongs the activity of GPCRs, leading to enhanced signaling and downstream effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models of ischemic stroke, this compound has been shown to reduce infarct size and improve neurological function. In animal models of traumatic brain injury, this compound has been shown to reduce brain edema and improve cognitive function. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta plaques and improve cognitive function. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate is its high selectivity for RGS4, which minimizes off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the central nervous system. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for research on ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate. One area of interest is its potential therapeutic applications for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of interest is its potential use in combination with other drugs, such as thrombolytics or anti-inflammatory agents, to enhance their efficacy. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Scientific Research Applications
Ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for a range of neurological disorders.
properties
IUPAC Name |
ethyl 2-[(3-methylpiperidine-1-carbonyl)amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10(14)7-12-11(15)13-6-4-5-9(2)8-13/h9H,3-8H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNTLWMNSWMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.